2-Formyl-6-(2-methoxy-5-methylphenyl)phenol
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Overview
Description
2-Formyl-6-(2-methoxy-5-methylphenyl)phenol: is an organic compound with the molecular formula C15H14O3 . It is a derivative of biphenyl, featuring a formyl group at the 2-position and a methoxy group at the 6-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-(2-methoxy-5-methylphenyl)phenol typically involves the following steps:
Formylation Reaction:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base like sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 2-Formyl-6-(2-methoxy-5-methylphenyl)phenol can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Methanol and sodium methoxide for methoxylation.
Major Products Formed:
Oxidation: 2-Carboxy-6-(2-methoxy-5-methylphenyl)phenol.
Reduction: 2-Hydroxymethyl-6-(2-methoxy-5-methylphenyl)phenol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-6-(2-methoxy-5-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(2-methoxy-5-methylphenyl)phenol involves its interaction with specific molecular targets. The formyl group can act as an electrophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.
Comparison with Similar Compounds
2-Formyl-6-(2-hydroxyphenyl)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Formyl-6-(2-methylphenyl)phenol: Similar structure but without the methoxy group.
Uniqueness: 2-Formyl-6-(2-methoxy-5-methylphenyl)phenol is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. The methoxy group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-hydroxy-3-(2-methoxy-5-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-14(18-2)13(8-10)12-5-3-4-11(9-16)15(12)17/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBFJOHDLKIPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685157 |
Source
|
Record name | 2-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-90-4 |
Source
|
Record name | 2-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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